(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
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Description
Piperazin-1-yl-benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . These compounds are structurally modified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For example, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of these compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include alkylation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically evaluated using techniques like NMR and mass spectrometry .Future Directions
properties
IUPAC Name |
(E)-but-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.2C4H4O4/c1-22-18-8-4-2-6-16(18)20(26-15-14-23-12-10-21-11-13-23)17-7-3-5-9-19(17)27(22,24)25;2*5-3(6)1-2-4(7)8/h2-9,20-21H,10-15H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTPXIFZQCBAQM-LVEZLNDCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCNCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1S(=O)(=O)C2=CC=CC=C2C(C3=CC=CC=C13)OCCN4CCNCC4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-but-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide | |
CAS RN |
155444-13-6 |
Source
|
Record name | Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-6-methyl-11-(2-(1-piperazinyl)ethoxy)-, 5,5-dioxide,(Z)-2-butenedioate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155444136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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